3,5-dichloro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methylamine group at the 4th position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3rd and 5th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a pyridine N-oxide .
Scientific Research Applications
3,5-Dichloro-N-methylpyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-methylpyridin-4-amine: Similar in structure but with a methyl group at the 2nd position instead of the N-methyl group.
2,6-Dichloro-N-methylpyridin-4-amine: Similar but with chlorine atoms at the 2nd and 6th positions.
Uniqueness
3,5-Dichloro-N-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6Cl2N2 |
---|---|
Molecular Weight |
177.03 g/mol |
IUPAC Name |
3,5-dichloro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,1H3,(H,9,10) |
InChI Key |
MXDGDGDSJQYGJK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.